molecular formula C12H18N2OS B6483982 N-(4-cyclohexylthiazol-2-yl)propionamide CAS No. 536736-91-1

N-(4-cyclohexylthiazol-2-yl)propionamide

Cat. No.: B6483982
CAS No.: 536736-91-1
M. Wt: 238.35 g/mol
InChI Key: LCERUUMNWVKWHZ-UHFFFAOYSA-N
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Description

N-(4-Cyclohexylthiazol-2-yl)propionamide is a thiazole-based compound characterized by a cyclohexyl substituent at the 4-position of the thiazole ring and a propionamide group at the 2-position. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

N-(4-cyclohexyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERUUMNWVKWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclohexylthiazol-2-yl)propionamide typically involves the reaction of 4-cyclohexylthiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-cyclohexylthiazol-2-yl)propionamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: this compound can participate in substitution reactions, where the propionamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the propionamide group.

Scientific Research Applications

Chemistry: N-(4-cyclohexylthiazol-2-yl)propionamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential as an antimicrobial agent. Thiazole derivatives, in general, are known for their biological activities, including antibacterial, antifungal, and antiviral properties. Research is ongoing to explore its efficacy and mechanism of action in treating various infections.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in terms of stability, durability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylthiazol-2-yl)propionamide involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins or enzymes, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and synthesis insights for N-(4-cyclohexylthiazol-2-yl)propionamide and related compounds:

Compound Name Core Structure Substituents Biological Activity Synthesis Highlights Source
This compound Thiazole 4-Cyclohexyl, 2-propionamide Inferred: Potential antiviral/anticancer (based on thiazole derivatives) Likely Suzuki coupling or nucleophilic substitution (analogous to )
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole 5-Methyl, 2-propionamide Anti-proliferative (hepatocarcinoma > leukemia > breast carcinoma) Multi-step synthesis with thiourea derivatives
N-(4-Methoxyphenyl)propionamide Benzene 4-Methoxyphenyl, propionamide EGFR inhibition (targets C797S mutation) Optimized via structure-activity relationship (SAR)
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide Hybrid (thiazole + pyrimidine) Complex aryl/cyclohexyl groups Not explicitly stated; likely kinase inhibition Pd-catalyzed cross-coupling (82% yield)
N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)propionamide Thiazole 4-Methyl, 5-bromoacetyl, 2-propionamide Precursor for bithiazole derivatives (antiviral applications) Bromoacetylation of thiazole intermediates

Key Comparative Insights

Core Heterocycle Influence: Thiazole vs. Thiadiazole: The thiazole ring in this compound provides distinct electronic properties compared to the thiadiazole in N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide. Thiadiazoles generally exhibit stronger electron-withdrawing effects, which may enhance binding to targets like topoisomerases or kinases .

Biological Activity Profiles: N-(5-Methyl-thiadiazol-2-yl)-propionamide shows selective anti-proliferative activity against hepatocarcinoma cells, attributed to its thiadiazole core and methyl substituent . In contrast, N-(4-methoxyphenyl)propionamide derivatives inhibit EGFR mutants, highlighting the role of aryl groups in targeting specific enzymatic pockets . The target compound’s cyclohexyl-thiazole scaffold may favor interactions with hydrophobic binding sites in viral or cancer targets.

Synthetic Accessibility :

  • The synthesis of this compound likely parallels methods used for analogous thiazoles, such as Pd-catalyzed cross-coupling (as in ) or nucleophilic substitution reactions. By comparison, N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)propionamide is synthesized via bromoacetylation, enabling further derivatization into bithiazoles for antiviral screening .

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